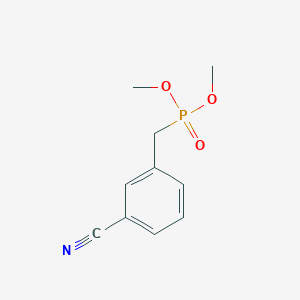![molecular formula C14H13ClFNO2 B2921420 2-{[(3-Chloro-4-fluorophenyl)amino]methyl}-6-methoxyphenol CAS No. 415968-50-2](/img/structure/B2921420.png)
2-{[(3-Chloro-4-fluorophenyl)amino]methyl}-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
High-Performance Liquid Chromatography
"2-{[(3-Chloro-4-fluorophenyl)amino]methyl}-6-methoxyphenol" and similar compounds have been used in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). For instance, a study used a related compound as a fluorogenic labelling reagent for HPLC of biologically important thiols, demonstrating its application in pharmaceutical formulations (Gatti et al., 1990).
Organometallic Synthesis
These compounds are also significant in organometallic chemistry. A study on the synthesis and structure of phosphazene-(eta 6-arene)chromium tricarbonyl derivatives, where similar fluoro and chloro-substituted phenols were used, highlights their role in creating complex organometallic structures (Allcock et al., 1991).
Anticancer Research
In the field of pharmacology, these compounds have shown potential in anticancer research. A study synthesized a series of diarylpiperidin-4-one O-methyloximes with fluoro, chloro, and other substituents, evaluating their antiproliferative activity against human cervical carcinoma (HeLa) cell lines, suggesting their potential in anticancer drug synthesis (Parthiban et al., 2011).
Radical Scavenging Activity
The effect of donor and acceptor groups on the radical scavenging activity of phenol has been studied using density functional theory. Such studies provide insights into the antioxidant properties of these compounds (Al‐Sehemi & Irfan, 2017).
Synthetic Organic Chemistry
These compounds are significant in synthetic organic chemistry. For example, studies have explored the synthesis and reactions of related fluorophenols, contributing to the development of new organic synthesis methodologies (Pimenova et al., 2003).
Microbial Transformation
In microbiology, studies have investigated the microbial transformation of phenolic compounds, where compounds like this compound might play a role in environmental biodegradation processes (Bisaillon et al., 1993).
Properties
IUPAC Name |
2-[(3-chloro-4-fluoroanilino)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO2/c1-19-13-4-2-3-9(14(13)18)8-17-10-5-6-12(16)11(15)7-10/h2-7,17-18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFABZAWGFHXBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(2-((4-bromophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2921338.png)






![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2921348.png)


![4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B2921354.png)
![N-(3-fluorophenyl)-4-({[(5-phenyl-2-thienyl)sulfonyl]amino}methyl)benzamide](/img/structure/B2921358.png)

![Ethyl 3-{[5-(azepan-1-ylsulfonyl)-2-chlorobenzoyl]amino}benzoate](/img/structure/B2921360.png)
